TmPyPB
Overview
Description
TmPyPB, also known as 1,3,5-Tris(3-pyridyl-3-phenyl)benzene, is an electron-transport and hole/exciton-blocking material with high electron mobility (10 -4 -10 -3 cm 2 V -1 s -1) and high triplet energy level (2.75 eV). It is widely used in highly efficient phosphorescent OLEDs application . It is also used as an electron-transport layer and hole-blocking layer material in organic electronic devices such as OLEDs, OPV, and perovskite solar cells .
Chemical Reactions Analysis
TmPyPB is used as an electron transport layer (ETL) in organic light-emitting diodes (OLEDs). It has been found that the electron mobility of the TmPyPB thin films is much higher than those of other similar materials . The process of TmPyPB regulating exciton recombination and annihilation within the device is still unclear .
Physical And Chemical Properties Analysis
TmPyPB is an electron-transport and hole/exciton-blocking material with high electron mobility and high triplet energy level . It is used in organic electronic devices due to its low-lying HOMO, high triplet energy level, and electron-deficient pyridine groups .
Scientific Research Applications
Molecular Binding and DNA Interaction
TmPyPB (tetrakis(4-N-methylpyridyl)porphyrin) has been utilized for its binding properties with DNA. Studies reveal two primary binding types with DNA: external binding and intercalation, both applicable to free and encapsidated DNA. TmPyPB binding increases the strand separation temperature of DNA without affecting the protein structure or protein-DNA interaction, indicating its potential for stabilizing DNA structures without detrimental effects on protein interactions (Zupán et al., 2004).
Material Science and Sensor Development
In material science, TmPyPB has been used to improve the properties of various materials. For instance, its combination with chemically converted graphene (CCG) causes a flattening of TmPyPB molecules, enhancing the optical detection of cadmium(II) ions. This interaction speeds up coordination reactions, pointing towards its use in rapid, selective detection applications in aqueous media (Xu et al., 2009). Moreover, TmPyPB has been used in light-emitting diodes (LEDs) to achieve full coverage of cesium lead halide perovskite films, significantly enhancing electroluminescent performance (Yu et al., 2017).
Optical and Photophysical Applications
TmPyPB's photophysical properties have been leveraged in various applications. It has been used in creating transparent composite thin films sensitive to HCl gas, demonstrating its potential in developing optical sensors for gas detection (Cano et al., 2010). Furthermore, TmPyPB-based OLEDs have shown high current efficacy due to favorable electron transporting properties, indicating its role in improving electronic device efficiency (Knauer et al., 2012).
Biological Interactions and Detection
TmPyPB has also found applications in biological systems. It has been used in conjunction with molybdenum disulfide (MoS2) nanosheets to form a nanocomposite, serving as a rapid, selective probe for detecting cadmium (Cd2+) ions in aqueous media. The coordination rates between TmPyPB and Cd2+ ions were significantly accelerated, highlighting its utility in environmental monitoring and potentially in therapeutic applications (Yin et al., 2017).
Safety And Hazards
Future Directions
While TmPyPB has been extensively studied for its electroluminescence performance in OLEDs, the process of TmPyPB regulating exciton recombination and annihilation within the device is still unclear . Future research could focus on understanding this process and improving the efficiency of devices using TmPyPB.
properties
IUPAC Name |
3-[3-[3,5-bis(3-pyridin-3-ylphenyl)phenyl]phenyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H27N3/c1-7-28(34-13-4-16-40-25-34)19-31(10-1)37-22-38(32-11-2-8-29(20-32)35-14-5-17-41-26-35)24-39(23-37)33-12-3-9-30(21-33)36-15-6-18-42-27-36/h1-27H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CINYXYWQPZSTOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)C3=CC=CC(=C3)C4=CN=CC=C4)C5=CC=CC(=C5)C6=CN=CC=C6)C7=CN=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H27N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679939 | |
Record name | 3-[3-[3,5-bis(3-pyridin-3-ylphenyl)phenyl]phenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Tri[(3-pyridyl)-phen-3-yl]benzene | |
CAS RN |
921205-03-0 | |
Record name | 1,3,5-Tri(m-pyrid-3-ylphenyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=921205-03-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[3-[3,5-bis(3-pyridin-3-ylphenyl)phenyl]phenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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